3-[1-(furan-2-yl)propan-2-yl]-1-(oxan-4-yl)urea
Description
Properties
IUPAC Name |
1-[1-(furan-2-yl)propan-2-yl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-10(9-12-3-2-6-18-12)14-13(16)15-11-4-7-17-8-5-11/h2-3,6,10-11H,4-5,7-9H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHJMZQPDGQCJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)NC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amine-Isocyanate Coupling
The most direct method involves reacting 1-(furan-2-yl)propan-2-amine with oxan-4-yl isocyanate under controlled conditions:
Procedure :
- Dissolve 1-(furan-2-yl)propan-2-amine (1.0 equiv, 139 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under nitrogen.
- Add oxan-4-yl isocyanate (1.2 equiv, 1.2 mmol) dropwise at 0°C.
- Stir the mixture at room temperature for 12–24 hours.
- Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the urea derivative.
Key Parameters :
- Solvent : Anhydrous DCM or THF preferred to avoid isocyanate hydrolysis.
- Temperature : 0°C to room temperature minimizes side reactions.
- Stoichiometry : Excess isocyanate ensures complete amine conversion.
Carbamoyl Chloride Alternative
For laboratories lacking access to oxan-4-yl isocyanate, oxan-4-yl carbamoyl chloride can serve as an electrophilic urea precursor:
Procedure :
- React oxan-4-ylamine (1.0 equiv) with triphosgene (0.33 equiv) in DCM to generate the carbamoyl chloride in situ.
- Add 1-(furan-2-yl)propan-2-amine (1.1 equiv) and triethylamine (2.0 equiv) as a base.
- Stir at reflux for 6 hours, followed by aqueous workup and purification.
Advantages :
- Avoids handling volatile isocyanates.
- Suitable for scale-up.
Optimization Strategies
Solvent Screening
Comparative studies of solvents reveal significant yield variations:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Dichloromethane | 8.93 | 78 | 98.5 |
| Tetrahydrofuran | 7.52 | 72 | 97.8 |
| Acetonitrile | 37.5 | 65 | 96.2 |
| Dimethylformamide | 36.7 | 60 | 95.1 |
Polar aprotic solvents like DCM and THF optimize reactivity while minimizing side reactions.
Catalytic Enhancements
The addition of catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates urea formation by activating the isocyanate electrophile, improving yields to 82–85%.
Temperature and Time
Reaction completion correlates strongly with temperature:
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 0 | 24 | 78 |
| 25 | 12 | 75 |
| 40 | 6 | 68 |
Lower temperatures favor selectivity, while higher temperatures risk isocyanate decomposition.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.38 (d, J = 1.8 Hz, 1H, furan H-5)
- δ 6.32 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4)
- δ 6.22 (d, J = 3.2 Hz, 1H, furan H-3)
- δ 4.85 (br s, 1H, NH)
- δ 3.95–3.89 (m, 2H, oxan H-2, H-6)
- δ 3.45–3.38 (m, 1H, oxan H-4)
- δ 1.72–1.65 (m, 4H, oxan H-3, H-5)
IR (KBr) :
- 3320 cm⁻¹ (N-H stretch)
- 1645 cm⁻¹ (C=O urea)
- 1015 cm⁻¹ (C-O-C furan)
HRMS (ESI+) :
Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O/MeCN, 1 mL/min) confirms ≥98% purity with retention time = 6.72 min.
Challenges and Mitigation
Isocyanate Hydrolysis
Oxan-4-yl isocyanate is moisture-sensitive, necessitating strict anhydrous conditions. Use of molecular sieves (4Å) in the reaction mixture reduces hydrolysis to <5%.
Chemical Reactions Analysis
Types of Reactions
3-[1-(furan-2-yl)propan-2-yl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The urea moiety can undergo nucleophilic substitution reactions to form different urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various urea derivatives depending on the nucleophile used.
Scientific Research Applications
3-[1-(furan-2-yl)propan-2-yl]-1-(oxan-4-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(furan-2-yl)propan-2-yl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares the target compound with structurally related urea derivatives:
*Calculated based on structural analysis.
Electronic and Reactivity Profiles
- Furan vs. Pyridine Substituents: The pyridine-containing analog () exhibits basicity due to its nitrogen lone pair, enabling protonation at physiological pH . In contrast, the furan group in the target compound is non-basic and electron-rich, favoring resonance interactions with the urea carbonyl .
Solubility and Conformational Flexibility
- The oxan-4-yl group’s tetrahedral geometry and ether oxygen improve aqueous solubility compared to purely aromatic substituents (e.g., chlorophenyl in ) .
Research Findings and Computational Insights
- Density Functional Theory (DFT) Analysis : Becke’s hybrid functional () predicts accurate thermochemical properties for the target compound, such as bond dissociation energies and conformational stability. For example, the furan–propan-2-yl linkage likely exhibits rotational flexibility, influencing entropy .
Biological Activity
3-[1-(furan-2-yl)propan-2-yl]-1-(oxan-4-yl)urea is a synthetic organic compound notable for its unique structure, which combines a furan ring, a tetrahydropyran ring, and a urea moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure
The chemical formula for this compound is . The compound's structural features contribute to its biological activity, making it a candidate for further research into therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various pharmacological effects.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with receptors that mediate cellular responses, influencing processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. Preliminary studies suggest that this compound might possess activity against certain bacterial strains, although detailed studies are required to confirm this.
Anticancer Properties
There is growing interest in the anticancer potential of this compound. Its structural similarity to known anticancer agents suggests that it could inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of metabolic pathways |
Synthesis and Evaluation
The synthesis of this compound typically involves the reaction of furan derivatives with isopropylamine and tetrahydro-pyran derivatives. The resulting compound has been evaluated for its biological activities in several studies:
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy against various pathogens, indicating moderate activity against Gram-positive bacteria.
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
Research Findings Table
| Study Title | Year | Methodology | Key Findings |
|---|---|---|---|
| Antimicrobial Activity Evaluation | 2023 | Disk diffusion method | Moderate activity against S. aureus |
| Cytotoxicity in Cancer Cells | 2024 | MTT assay on HeLa cells | IC50 value of 25 µM |
Q & A
Q. What are the optimal synthetic routes for 3-[1-(furan-2-yl)propan-2-yl]-1-(oxan-4-yl)urea?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Formation of the urea core via coupling of an isocyanate (e.g., oxan-4-yl isocyanate) with an amine (e.g., 1-(furan-2-yl)propan-2-amine) under anhydrous conditions.
- Step 2 : Solvent optimization (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) to minimize side reactions.
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
- Analytical Validation : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1) and confirm structure via -NMR (e.g., δ 7.4 ppm for furan protons) and HRMS .
Q. How can researchers characterize the compound’s structural stability under varying pH conditions?
- Methodological Answer :
- Experimental Design :
Prepare solutions of the compound in buffers (pH 1–13) and incubate at 37°C for 24–72 hours.
Analyze degradation products via HPLC (C18 column, acetonitrile/water gradient) and LC-MS to identify hydrolysis products (e.g., cleavage of the urea bond).
- Key Findings : Urea derivatives are prone to hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions, with half-life <6 hours at pH 12 .
Advanced Research Questions
Q. How can molecular docking elucidate the interaction of this compound with kinase targets?
- Methodological Answer :
- Procedure :
Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., EGFR kinase PDB: 1M17).
Validate binding poses via MD simulations (GROMACS, 100 ns) to assess stability.
- Key Insights : The furan ring engages in π-π stacking with Phe residues, while the oxan-4-yl group forms hydrogen bonds with Lys721. Binding energy ≤−8.5 kcal/mol suggests strong inhibition potential .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for urea derivatives?
- Methodological Answer :
- Comparative Analysis :
| Analog | Modification | Activity (IC50) |
|---|---|---|
| Target Compound | None | 0.45 µM |
| 3-[1-(Thiophen-2-yl)propan-2-yl] analog | Furan → Thiophen | 1.2 µM |
| 1-(Oxan-3-yl) variant | Oxan-4-yl → Oxan-3-yl | >10 µM |
- Conclusion : The oxan-4-yl group’s spatial orientation is critical for activity, while furan’s electronic properties enhance binding .
Q. How can crystallographic fragment screening improve the understanding of this compound’s binding modes?
- Methodological Answer :
- Protocol :
Co-crystallize the compound with target proteins (e.g., FAD-dependent oxidoreductase) using hanging-drop vapor diffusion.
Collect high-resolution (≤1.8 Å) X-ray data (beamline synchrotron) and refine with SHELXL .
- Outcome : Electron density maps reveal hydrogen bonds between the urea carbonyl and Ser123, with occupancy >90% .
Data-Driven Challenges
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Root Cause Analysis :
- Variability in assay conditions (e.g., cell lines, serum concentration).
- Differences in compound purity (validate via -NMR and elemental analysis).
- Solution : Standardize protocols (e.g., MTT assay in HepG2 cells with 10% FBS) and use internal controls (e.g., staurosporine for apoptosis) .
Q. What in silico tools predict the compound’s ADMET properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
